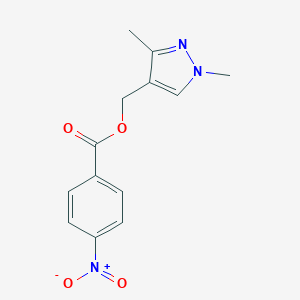![molecular formula C20H19ClN8O B454403 5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B454403.png)
5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of hydrazine-coupled pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often involve the use of solvents like acetonitrile and bases such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania parasites, leading to antipromastigote activity . The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic heat-resistant explosive.
3,5,3’,5’-tetramethyl-1H,1’H-[4,4’]bipyrazole: Used in various chemical applications.
Uniqueness
What sets 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide apart is its potent antileishmanial and antimalarial activities, which are superior to some standard drugs . Its unique structure allows for strong interactions with specific molecular targets, enhancing its efficacy in biological applications .
Propiedades
Fórmula molecular |
C20H19ClN8O |
|---|---|
Peso molecular |
422.9g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-7-methyl-N-[(E)-(1,3,5-trimethylpyrazol-4-yl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H19ClN8O/c1-11-9-17(14-5-7-15(21)8-6-14)23-20-24-18(27-29(11)20)19(30)25-22-10-16-12(2)26-28(4)13(16)3/h5-10H,1-4H3,(H,25,30)/b22-10+ |
Clave InChI |
QOGALYNRJALKJN-LSHDLFTRSA-N |
SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl |
SMILES isomérico |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454321.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454322.png)
![7-(difluoromethyl)-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454324.png)
![7-(difluoromethyl)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454326.png)
![2-(1-adamantyl)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B454327.png)
![7-(difluoromethyl)-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454328.png)
![7-(difluoromethyl)-N-(4-{3-(4-ethoxyphenoxy)-5-nitrophenoxy}phenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454334.png)

![5-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}-2-thiophenecarboxylic acid](/img/structure/B454337.png)
![1-benzyl-3-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B454338.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B454340.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B454341.png)
